Chemical structure analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
Chemical structure analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analytical methodologies for the structural characterization and purity assessment of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide. As a key intermediate in medicinal chemistry, understanding its chemical structure with high fidelity is paramount for its application in the synthesis of novel therapeutic agents. This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each analytical technique, ensuring a thorough understanding for researchers and drug development professionals.
Introduction to 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide is a synthetic organic compound featuring a bromoacetamide functional group, which is a versatile alkylating agent, linked to a substituted phenyl ring. The presence of the cyclohexylethoxy moiety enhances its lipophilicity, a property that can be crucial for modulating the pharmacokinetic profiles of potential drug candidates. The reactive bromoacetyl group makes it a valuable precursor for introducing the N-[4-(2-cyclohexylethoxy)phenyl]acetamide scaffold into more complex molecules through nucleophilic substitution reactions.
Given its potential as a building block in drug discovery, a rigorous analytical characterization is essential to confirm its identity, purity, and stability. This guide will delve into the core analytical techniques required for a comprehensive structural analysis.
Analytical Workflow for Structural Elucidation
A multi-faceted analytical approach is necessary for the unambiguous structural determination of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide. The proposed workflow integrates spectroscopic and chromatographic techniques to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.
Caption: Proposed analytical workflow for the synthesis, purification, and structural confirmation of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete analysis.
Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. The chemical shifts observed are highly dependent on the electronic environment of each nucleus, providing a detailed map of the molecular structure.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | m | 4H | Aromatic protons | The aromatic protons on the disubstituted benzene ring are expected to appear as a complex multiplet. |
| ~8.0 | br s | 1H | N-H | The amide proton often appears as a broad singlet and its chemical shift can be concentration-dependent. |
| ~4.0 | s | 2H | Br-CH₂ | The methylene protons adjacent to the bromine atom are expected to be a singlet. |
| ~4.0 | t | 2H | O-CH₂ | The methylene protons adjacent to the ether oxygen are expected to be a triplet due to coupling with the adjacent methylene group. |
| ~1.8 | m | 2H | CH₂-cyclohexyl | The methylene protons of the ethyl linker adjacent to the cyclohexyl group. |
| ~1.9 - 1.0 | m | 11H | Cyclohexyl protons | The protons of the cyclohexyl ring will appear as a series of complex multiplets. |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the amide is typically found in this region.[1] |
| ~155 | C-O (aromatic) | The aromatic carbon attached to the ether oxygen. |
| ~130 | C-N (aromatic) | The aromatic carbon attached to the amide nitrogen. |
| ~122, ~115 | Aromatic CH | The protonated aromatic carbons. |
| ~68 | O-CH₂ | The carbon of the methylene group attached to the ether oxygen. |
| ~37 | CH₂-cyclohexyl | The carbon of the methylene group in the ethyl linker. |
| ~30 | Br-CH₂ | The carbon adjacent to the bromine atom. |
| ~30 - 25 | Cyclohexyl carbons | The carbons of the cyclohexyl ring. |
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Include DEPT-135 and HETCOR experiments for unambiguous assignment of carbon and proton signals.[2]
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign all proton and carbon signals to the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition with high accuracy.
Predicted Mass Spectrum Data (ESI-MS):
| m/z | Assignment | Rationale |
| [M+H]⁺ | Protonated molecular ion | The most abundant ion in the positive ion mode. |
| [M+Na]⁺ | Sodium adduct | Often observed as a minor peak. |
| Key Fragments | Fragmentation products | Fragmentation may occur at the amide bond and the ether linkage. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
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Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Analyze the fragmentation pattern to further support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The key functional groups to identify in 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide are the N-H and C=O of the amide, the C-O of the ether, and the C-Br bond.
Predicted FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~1670 | C=O stretch | Amide (Amide I band) |
| ~1540 | N-H bend | Amide (Amide II band) |
| ~1240 | C-O stretch | Aryl ether |
| ~650 | C-Br stretch | Bromoalkane |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for determining the purity of non-volatile organic compounds.
Expertise & Experience: A C18 column is a good starting point for this molecule. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape.[3][4] UV detection is suitable due to the presence of the aromatic ring.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Acquisition and Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Synthesis and Purification
A robust analytical characterization is predicated on a well-executed synthesis and purification protocol.
Synthesis
The synthesis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide would typically involve the acylation of 4-(2-cyclohexylethoxy)aniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to neutralize the generated hydrobromic or hydrochloric acid.[5]
Caption: General synthetic scheme for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide.
Purification
Purification is a critical step to remove unreacted starting materials and byproducts.
Expertise & Experience: Recrystallization is often an effective method for purifying solid organic compounds.[6][7] The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to form crystals. Column chromatography on silica gel can also be employed for purification.[5]
Experimental Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Conclusion
The structural analysis of 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide requires a synergistic application of spectroscopic and chromatographic techniques. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently characterize this important synthetic intermediate. By following the outlined protocols and understanding the underlying scientific principles, one can ensure the structural integrity and purity of the compound, which is a prerequisite for its successful application in further research and development.
References
- N-Bromoacetamide - SIELC Technologies. (2018, February 16).
- Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. (n.d.).
- Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. (2011, October 15). PubMed.
- 2-Bromoacetamide synthesis and purification methods. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. (n.d.). Benchchem.
- 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies. (2018, May 16).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Spectroscopic and structural properties of N-(acetamide) morpholinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Bromoacetamide | SIELC Technologies [sielc.com]
- 4. 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide | SIELC Technologies [sielc.com]
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